
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine: is an organic compound characterized by the presence of a benzimidazole ring attached to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine typically involves the reaction of benzimidazole derivatives with hydroxylamine. One common method involves the condensation of 2-formylbenzimidazole with hydroxylamine hydrochloride under acidic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with various metals.
Biology:
- Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antiviral activities.
- Evaluated for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the development of fluorescent probes and sensors for detecting specific analytes.
- Applied in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can participate in redox reactions, modulating the oxidative state of biological systems .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the hydroxylamine group.
2-Formylbenzimidazole: A precursor in the synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine.
Benzimidazole-2-carboxylic acid: A derivative formed through oxidation reactions.
Uniqueness: The presence of the hydroxylamine group in this compound imparts unique chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5- |
InChI Key |
JGYPHAQVSRTBJA-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


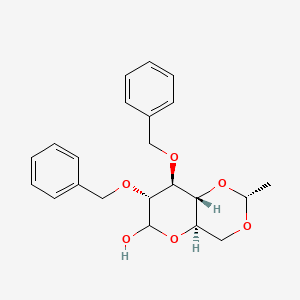

![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)
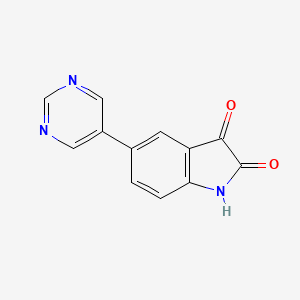

![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)

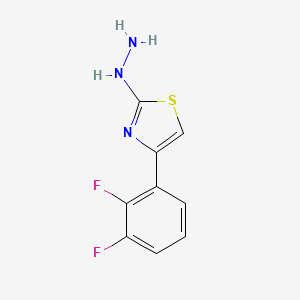
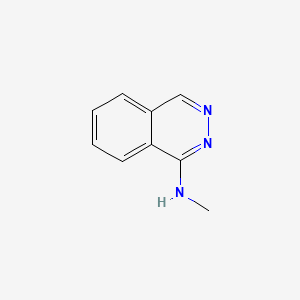
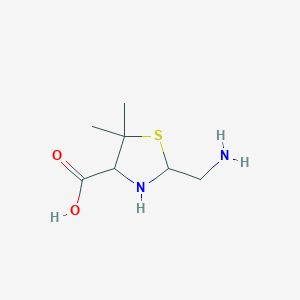
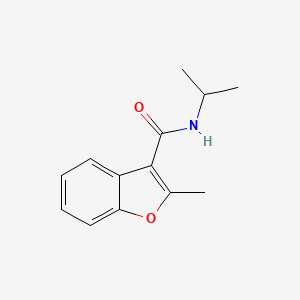


![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)
